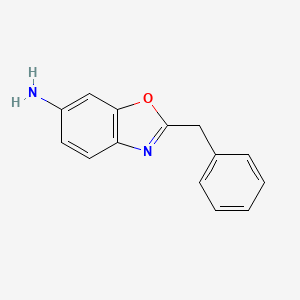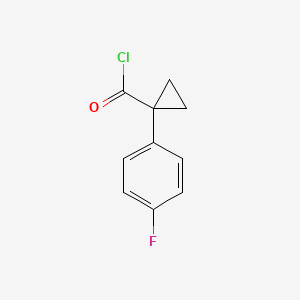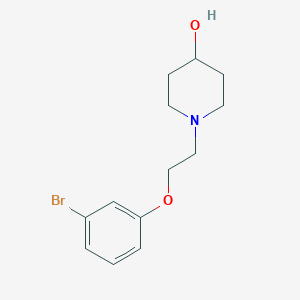![molecular formula C5H13NOS B1519218 3-[(2-Aminoethyl)sulfanyl]propan-1-ol CAS No. 121519-97-9](/img/structure/B1519218.png)
3-[(2-Aminoethyl)sulfanyl]propan-1-ol
説明
“3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is a chemical compound with the CAS Number: 121519-97-9 . It has a molecular weight of 135.23 and its molecular formula is C5H13NOS . It is usually stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is 1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.
Physical And Chemical Properties Analysis
The boiling point of “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” is predicted to be 240.1±20.0 °C . Its density is predicted to be 1.071±0.06 g/cm3 . The pKa value is predicted to be 14.91±0.10 .
科学的研究の応用
Antidepressant and Anxiolytic Activity
Research on derivatives of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol, such as 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, has shown potential in treating central nervous system disorders. These compounds exhibit significant antidepressant and anxiolytic properties, comparable to drugs like Imipramine and Diazepam. One potent compound, 3k, demonstrated mixed antidepressant-anxiolytic activity with minimal side effects (Clerici et al., 2001).
Antimicrobial Properties
Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, created through the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, have shown effectiveness as antiseptics. These compounds exhibit more efficient antimicrobial properties against bacteria and fungi than current medicinal agents (Jafarov et al., 2019).
Catalyst in Organic Synthesis
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols). This catalyst facilitates the condensation reaction in ethanol, offering high yields and can be reused without losing catalytic activity (Tayebi et al., 2011).
Corrosion Inhibition
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, a derivative of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol, have been effective in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating high inhibition efficiency (Gao et al., 2007).
Safety and Hazards
The safety information for “3-[(2-Aminoethyl)sulfanyl]propan-1-ol” includes several hazard statements: H302, H312, H314, H332, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H314 means it causes severe skin burns and eye damage .
特性
IUPAC Name |
3-(2-aminoethylsulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRSQMRIMPHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121519-97-9 | |
| Record name | 3-(2-Aminoethylthio)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121519979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-AMINOETHYLTHIO)PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4RJ2D502S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




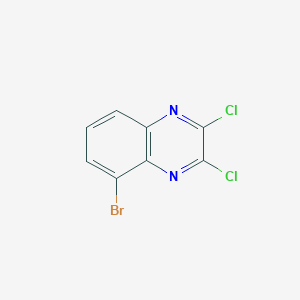



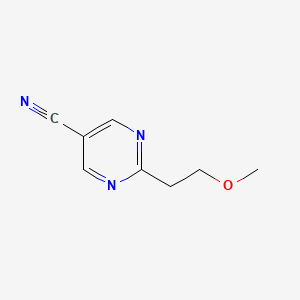

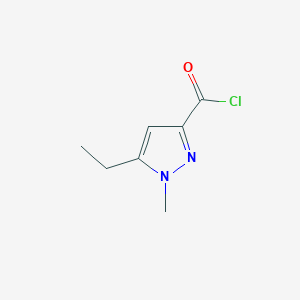
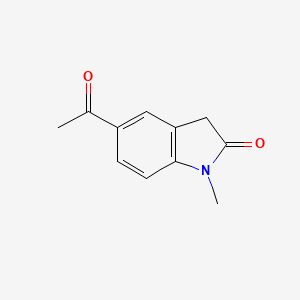

![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
